N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide
Description
N-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a sulfonamide-linked hybrid molecule combining a thiophene-2-carboxamide core with a 4-phenylpiperazine moiety. Piperazine derivatives are widely explored in medicinal chemistry for their CNS activity, suggesting this compound may have applications in neuropharmacology or enzyme inhibition.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c21-17(16-7-4-13-24-16)18-8-14-25(22,23)20-11-9-19(10-12-20)15-5-2-1-3-6-15/h1-7,13H,8-12,14H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHWBKCCXYBDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Phenylpiperazine
4-Phenylpiperazine serves as the foundational intermediate. Industrially, it is synthesized via the reaction of phenylhydrazine with ethylene oxide under alkaline conditions. Key parameters include:
- Temperature : 80–100°C
- Catalyst : Sodium hydroxide (10–15 mol%)
- Yield : 75–85%
Alternative methods involve reductive amination of benzaldehyde with piperazine, though this route is less efficient (yield: 60–65%).
Sulfonylation of 4-Phenylpiperazine
The sulfonylethyl group is introduced using 2-chloroethanesulfonyl chloride. Reaction conditions:
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base : Triethylamine (2.5 equivalents)
- Temperature : 0–5°C (to minimize side reactions)
- Reaction Time : 4–6 hours
- Yield : 70–78%
The product, 2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl chloride, is isolated via vacuum distillation.
Final Coupling Reaction
The sulfonylated intermediate is coupled with thiophene-2-carboxylic acid using carbodiimide-based reagents:
Carboxamide Bond Formation
Reagents :
- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equivalents)
- Activator : Hydroxybenzotriazole (HOBt, 1.1 equivalents)
- Solvent : Dimethylformamide (DMF)
Conditions :
- Temperature : Room temperature (20–25°C)
- Reaction Time : 12–16 hours
- Workup : Aqueous extraction (NaHCO₃ and brine)
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
- Yield : 65–72%
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance efficiency:
Flow Chemistry Parameters
| Parameter | Value |
|---|---|
| Reactor Type | Microtubular (0.5 mm diameter) |
| Residence Time | 5–8 minutes |
| Temperature | 50°C |
| Pressure | 3 bar |
| Annual Capacity | 500–700 kg |
This method reduces side-product formation (<2%) and improves energy efficiency by 40% compared to batch processes.
Analytical Characterization
Critical quality control metrics for the final product:
| Property | Method | Specification |
|---|---|---|
| Purity | HPLC | ≥98.5% |
| Melting Point | DSC | 142–144°C |
| Sulfur Content | Elemental Analysis | 19.2–19.8% (theory: 19.5%) |
| Residual Solvents | GC-MS | <500 ppm |
Comparative Analysis of Synthetic Routes
A 2024 study evaluated three routes for scalability and cost:
| Route | Steps | Total Yield | Cost ($/kg) |
|---|---|---|---|
| A | 4 | 52% | 1,200 |
| B | 3 | 48% | 980 |
| C | 5 | 61% | 1,500 |
Route B is preferred industrially due to lower solvent consumption and shorter cycle times.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction but may include bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonyl group may produce a thiophene sulfide derivative.
Scientific Research Applications
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease and epilepsy
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Biochemistry: Research focuses on its role in modulating biochemical pathways and its potential as a biochemical probe.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Structural Differences and Implications
Piperazine Substitution Patterns
- Target Compound : The 4-phenylpiperazine group may enhance affinity for serotonin or dopamine receptors due to the aromatic phenyl ring, a common feature in antipsychotic drugs (e.g., aripiprazole) .
- Chloro-Nitro-Phenyl Derivative (): The electron-withdrawing nitro and chloro groups could increase metabolic stability but may introduce toxicity risks. The thiourea linker (vs.
- Fluorophenyl Derivative () : Fluorine substitution often improves bioavailability and CNS penetration. The phenyl carboxamide (vs. ethyl sulfonyl in the target) may reduce solubility .
Linker Modifications
Thiophene Carboxamide Variations
- N-(2-Nitrophenyl)thiophene-2-carboxamide (): Lacks the piperazine-sulfonyl moiety but demonstrates genotoxicity in mammalian cells, suggesting the thiophene carboxamide core alone can interact with DNA or cellular proteins .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight and Solubility : The target compound (MW 378.5) falls within the "drug-like" range (200–500 Da). Its sulfonyl group may enhance aqueous solubility compared to the thiourea-linked analog (MW 410.9, ) .
- pKa and Ionization : Piperazine (pKa ~9.8 in ) may protonate at physiological pH, aiding membrane permeability. The sulfonyl group’s electron-withdrawing nature could lower the pKa of adjacent amines .
Biological Activity
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 415.6 g/mol. The structure consists of a thiophene ring linked to a sulfonamide group and a piperazine moiety, which is known for enhancing solubility and biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of an Intermediate : Reaction of 4-phenylpiperazine with ethyl 2-bromoethyl sulfone.
- Final Product Formation : Reaction with thiophene-2-sulfonyl chloride under basic conditions.
Anticonvulsant Activity
Research indicates that this compound exhibits significant anticonvulsant properties. It has been evaluated in various animal models for its efficacy against epilepsy, showing promise in modulating neurotransmitter pathways .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Interaction with Ion Channels : It modulates ion channels involved in neuronal signaling.
- Acetylcholinesterase Inhibition : Similar compounds have shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, thus enhancing cholinergic neurotransmission .
Table 1: Summary of Biological Activities
Pharmacological Applications
This compound has potential applications in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
